N-Docosa-4,7,10,13,16,19-hexaenoylglycine

Übersicht

Beschreibung

N-Docosa-4,7,10,13,16,19-hexaenoylglycine, also known as Docosahexaenoic acid (DHA), is an omega-3 fatty acid that is a primary structural component of the human brain, cerebral cortex, skin, and retina . It can be synthesized from alpha-linolenic acid or obtained directly from maternal milk (breast milk), fatty fish, fish oil, or algae oil .

Synthesis Analysis

DHA can be synthesized from alpha-linolenic acid, a shorter omega-3 fatty acid manufactured by plants . Limited amounts of eicosapentaenoic and docosapentaenoic acids are possible products of α-linolenic acid metabolism in young women and men .Molecular Structure Analysis

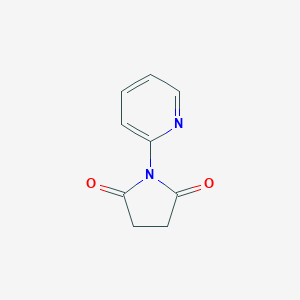

The molecular formula of DHA is C22H32O2 . Structurally, DHA is a carboxylic acid with a 22-carbon chain and six cis double bonds; with the first double bond located at the third carbon from the omega end .Chemical Reactions Analysis

DHA plays a major anti-inflammatory role. It prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .Physical And Chemical Properties Analysis

DHA has a molar mass of 328.488 g/mol and a density of 0.943 g/cm^3 . It has a melting point of -44 °C and a boiling point of 446.7 °C .Wissenschaftliche Forschungsanwendungen

Fatty Acid Desaturation and Biosynthesis Regulation

N-Docosa-4,7,10,13,16,19-hexaenoylglycine, a form of docosahexaenoic acid (DHA), plays a significant role in the regulation of polyunsaturated fatty acid biosynthesis. Studies have shown that varying concentrations of this compound can have feedback and crossed inhibition effects on the desaturation of linoleic acid and α-linolenic acid, potentially influencing the regulation of fatty acid biosynthesis in organisms (Actis Dato & Brenner, 1970).

Neuroprotective and Anti-inflammatory Actions

This compound is also involved in generating neuroprotective and anti-inflammatory molecules like protectin D1 and neuroprotectin D1. These compounds have shown potent regulatory effects on leukocyte infiltration and inflammatory responses in various biological systems (Serhan et al., 2006).

Modulation of Neuronal Excitability

Research has also explored the effects of this compound on neuronal excitability. It has been observed to modulate the activity of chloride channels and influence N-methyl-D-aspartate receptor-mediated responses, potentially playing an important role in neuronal signaling and function (Hamano et al., 1996).

Impact on Neurodegenerative Diseases

The compound has been linked to potential benefits in the context of neurodegenerative diseases. Studies suggest that this compound-derived metabolites like neuroprotectin D1 can play a role in cell survival in neural degeneration, offering prospects for therapeutic applications in conditions like Alzheimer's disease (Palacios-Peláez et al., 2010).

Role in Lipid Metabolism

The compound is also implicated in the regulation of lipid metabolism, including the synthesis of docosahexaenoic acid. This process involves complex enzymatic pathways and has implications for membrane lipid synthesis and cellular function (Luthria et al., 1996).

Synthesis and Chemical Analysis

Studies have also focused on the chemical synthesis of this compound and related compounds, highlighting challenges and methodologies in achieving specific molecular configurations (Steen et al., 2010).

Wirkmechanismus

Target of Action

Docosahexaenoyl glycine is a derivative of docosahexaenoic acid (DHA), a C22:6 polyunsaturated fatty acid (PUFA) that is the most abundant ω-3 fatty acid in neural tissues . It is known to have an activating effect on the IKs channel .

Mode of Action

The compound consists of DHA with glycine attached at its carboxy terminus . It is suggested that the compound may interact with its targets, such as the IKs channel, to restore its function . .

Biochemical Pathways

Docosahexaenoyl glycine is classified as a very long chain N-acylamide . N-acyl amides play important roles in many biochemical pathways involved in a variety of physiological and pathological processes . They are known to have a variety of signaling functions in physiology, including in cardiovascular activity, metabolic homeostasis, memory, cognition, pain, and motor control .

Pharmacokinetics

It is known that dha, from which docosahexaenoyl glycine is derived, can be synthesized from other dietary ω-3 pufas or taken as a nutritional supplement .

Result of Action

It is suggested that it may have a role in shortening the action potential duration (apd) and qt interval in ex-vivo guinea pig hearts

Action Environment

It is known that the effects of pufas, such as dha, can be influenced by dietary intake

Biochemische Analyse

Biochemical Properties

Docosahexaenoyl glycine is known to interact with various enzymes and proteins in biochemical reactions. It has activating effects on IKs channels and can restore the function of IKs channels with LQT1 mutation .

Cellular Effects

Docosahexaenoyl glycine influences cell function by interacting with cell signaling pathways. It can affect gene expression and cellular metabolism, particularly in neural tissues like the retina and brain .

Molecular Mechanism

At the molecular level, Docosahexaenoyl glycine exerts its effects through binding interactions with biomolecules and changes in gene expression. It can activate or inhibit enzymes, thereby influencing the biochemical reactions within the cell .

Metabolic Pathways

Docosahexaenoyl glycine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

2-(docosa-4,7,10,13,16,19-hexaenoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYWKSIFICEQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693952 | |

| Record name | N-Docosa-4,7,10,13,16,19-hexaenoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132850-40-9 | |

| Record name | N-Docosa-4,7,10,13,16,19-hexaenoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)

![3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B183325.png)

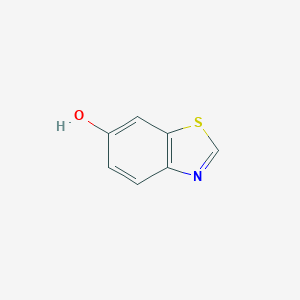

![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)